GRPSp -

GRPSp

Catalog Number: EVT-245702
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GRPSp is derived from natural sources, particularly from organisms that utilize peptide synthesis for metabolic processes. It is often studied in the context of enzyme activity and its implications in peptide formation.

Classification

GRPSp can be classified under the category of enzymes, specifically those involved in peptide synthesis. It belongs to a broader class of compounds known as ribosomal peptide synthetases, which are critical for the production of ribosomally synthesized peptides.

Synthesis Analysis

Methods

The synthesis of GRPSp involves several methodologies that can vary based on the specific application and desired outcome. Common methods include:

  • Recombinant DNA Technology: This method allows for the expression of GRPSp in host organisms, facilitating large-scale production.
  • Chemical Synthesis: Involves the stepwise assembly of peptide chains through chemical reactions.

Technical Details

The technical aspects of synthesizing GRPSp often require sophisticated techniques such as solid-phase peptide synthesis (SPPS), which enables the efficient construction of peptides by sequentially adding amino acids to a growing chain.

Molecular Structure Analysis

Structure

The molecular structure of GRPSp consists of a sequence of amino acids linked by peptide bonds. The specific arrangement and composition of these amino acids determine the function and properties of the compound.

Data

The molecular formula and weight can vary depending on the specific peptide synthesized by GRPSp. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

GRPSp catalyzes several key reactions involved in peptide bond formation. These reactions typically include:

  • Condensation Reactions: Where two amino acids combine to form a dipeptide, releasing water.
  • Post-Translational Modifications: Modifications that occur after peptide synthesis, influencing the activity and stability of the resulting peptides.

Technical Details

The kinetics and mechanisms of these reactions are studied using various biochemical assays to determine factors such as substrate specificity and enzyme efficiency.

Mechanism of Action

Process

The mechanism through which GRPSp operates involves binding to substrates (amino acids) and facilitating their conversion into peptides. This process typically includes:

  1. Substrate Binding: The enzyme recognizes and binds to specific amino acids.
  2. Catalysis: The enzyme catalyzes the formation of peptide bonds between amino acids.
  3. Release: The newly formed peptide is released from the enzyme, ready for further biological activity.

Data

Kinetic studies often provide insights into the efficiency and regulation of GRPSp activity, shedding light on its role in metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

GRPSp exhibits properties typical of enzymes, including:

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Stability can vary with pH and temperature, which are critical factors in enzymatic activity.

Chemical Properties

The chemical properties include reactivity with various substrates and inhibitors, which can be characterized through enzyme assays and spectroscopic methods.

Applications

Scientific Uses

GRPSp has numerous applications in scientific research, including:

  • Biotechnology: Used in the production of therapeutic peptides.
  • Pharmaceutical Development: Plays a role in drug design by facilitating the synthesis of bioactive compounds.
  • Research Tools: Serves as a model for studying enzyme mechanisms and kinetics.
Biosynthetic Pathways & Enzymatic Mechanisms of GRPSp

Ribosomal vs. Non-Ribosomal Peptide Synthesis Systems

GRPSp biosynthesis employs divergent pathways: ribosomal synthesis for genetically encoded sequences and nonribosomal synthesis for structural complexity. Ribosomal production relies on mRNA translation, where the ribosome catalyzes peptide bond formation via substrate-assisted catalysis. The 2'-OH group of P-site tRNA’s A76 is critical, as its substitution with 2'H or 2'F reduces catalytic rates by >10⁶-fold due to disrupted proton transfer during bond formation [6].

Nonribosomal peptide synthesis (NPS) utilizes modular nonribosomal peptide synthetases (NRPSs). These megasynthetases operate via an assembly-line mechanism:

  • Core domains: Adenylation (A), thiolation (peptidyl carrier protein, PCP), and condensation (C) domains form minimal modules [1] [10].
  • Domain functions: The A-domain activates amino acids as aminoacyl-adenylates, the PCP domain tethers intermediates via 4'-phosphopantetheine, and the C-domain catalyzes peptide bond formation between adjacent modules [5] [10].
  • Structural diversity: NRPSs incorporate non-proteinogenic amino acids (e.g., D-isomers) and enable cyclization or heterocycle formation through specialized domains (Cy, Ox, Red) [1] [5].

Table 1: Core Domains in Nonribosomal GRPSp Synthesis

DomainFunctionRole in GRPSp Synthesis
A (Adenylation)Activates amino acid via ATP-dependent adenylationSelects and loads specific monomers
PCP (Peptidyl Carrier Protein)Carries activated amino acid/peptide as thioesterShuttles intermediates between domains
C (Condensation)Forms peptide bond between PCP-bound substratesCatalyzes amide linkage elongation
TE (Thioesterase)Releases peptide via hydrolysis or cyclizationTerminates assembly and macrocyclizes

Catalytic Dynamics of Peptide Bond Formation

Peptide bond formation in GRPSp synthesis involves distinct mechanisms across systems:

  • Ribosomal catalysis: The ribosome’s peptidyl transferase center positions the α-amino group of A-site aminoacyl-tRNA for nucleophilic attack on the P-site peptidyl-tRNA carbonyl carbon. This substrate-assisted mechanism depends critically on the 2'-OH of A76 for transition-state stabilization [6].
  • NRPS catalysis: C-domains facilitate direct aminolysis without covalent intermediates. Structural studies reveal conserved conformational states where the donor (upstream) and acceptor (downstream) thioester-bound substrates align precisely for amide bond formation. Kinetic studies show a ping-pong mechanism involving acyl-enzyme intermediates [2] [10].
  • Energetics: ATP-dependent amino acid activation by A-domains generates high-energy aminoacyl-adenylates (ΔG ~ -35 kJ/mol), driving peptide bond formation thermodynamically [9].

Substrate Specificity & Allosteric Regulation

Substrate selection and pathway flux in GRPSp biosynthesis are tightly controlled:

  • A-domain specificity: A-domains recognize specific amino acid substrates via 10 conserved residues ("nonribosomal codons") lining the binding pocket. Computational tools (e.g., NRPSpredictor2) predict substrate preferences based on these motifs [5] [10].
  • Allosteric regulation:
  • Effector-induced changes: Effector binding (e.g., nucleotides) induces conformational shifts that modulate substrate affinity. In anaerobic ribonucleotide reductases (analogous to NRPS regulators), dNTP binding reorganizes loop structures near the active site, altering substrate specificity [7].
  • PRPP synthase example: Though not an NRPS, PRPP synthase exemplifies regulation relevant to precursor supply. ATP and ribose-5-phosphate binding is allosterically enhanced by Mg²⁺, while ADP inhibits activity via competitive binding [9].
  • Kinetic effects: Allosteric activators (e.g., glucose-1-phosphate) increase Vₘₐₓ by 3-fold in some enzymatic systems by enhancing catalytic turnover rather than substrate affinity [3].

Table 2: Allosteric Effectors in Peptide Biosynthetic Enzymes

Enzyme ClassAllosteric EffectorEffect on CatalysisStructural Consequence
Anaerobic RNRdATP/dGTP/dTTPAlters substrate specificityConformational shift in Loop 2, repositioning Phe194
GAP dehydrogenaseAMP, ADP, ATPModulates co-substrate affinityStabilizes open/closed states of NAD⁺-binding site
PRPP synthaseADP, PiInhibits activityCompetes with ATP-binding site

Post-Translational Modification Landscapes

GRPSp maturation involves coordinated PTMs that expand functional diversity:

  • Core modifications:
  • Epimerization: E-domains in NRPSs convert L-amino acids to D-isomers, altering peptide conformation.
  • N-methylation: NMT-domains transfer methyl groups to amide nitrogens, enhancing membrane permeability [1] [5].
  • Cross-talk mechanisms: PTMs exhibit interdependence:
  • Proximal crosstalk: Phosphorylation near lysine residues can promote subsequent ubiquitination ("phosphodegrons") [8].
  • Sequential modifications: In lysine-derived metabolites (e.g., β-lactam antibiotics), α-aminoadipate reduction to semialdehyde precedes cyclization, guided by substrate channeling [4].
  • Oxidative tailoring: Cytochrome P450s catalyze hydroxylations or cross-linking (e.g., in vancomycin), rigidifying structures. These are recruited by X-domains in NRPS assembly lines [5] [8].
  • Glycosylation and acylation: Carbohydrate or lipid attachments occur post-synthetically, mediated by accessory enzymes encoded in biosynthetic gene clusters [8] [10].

Table 3: Key PTMs in GRPSp Maturation

PTM TypeCatalytic Domain/EnzymeFunctional ImpactExample in GRPSp Context
EpimerizationE-domainGenerates D-amino acidsAlters protease resistance and bioactivity
N-methylationNMT-domainIncreases lipophilicityEnhances membrane penetration
HeterocyclizationCy/Ox-domainForms thiazoles/oxazolesStabilizes bioactive conformation
HydroxylationCytochrome P450Adds H-bonding sitesInfluences target binding affinity

All compounds mentioned: GRPSp, Nonribosomal peptide synthetases (NRPSs), Phosphoribosyl diphosphate (PRPP), α-aminoadipic acid (α-AAA), 5-phospho-d-ribosyl-α-1-diphosphate (PRPP), Glyceraldehyde-3-phosphate (GAP)

Properties

Product Name

GRPSp

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